molecular formula C15H19NO5 B7922652 (S)-2-Carboxymethoxymethyl-pyrrolidine-1-carboxylic acid benzyl ester

(S)-2-Carboxymethoxymethyl-pyrrolidine-1-carboxylic acid benzyl ester

Cat. No.: B7922652
M. Wt: 293.31 g/mol
InChI Key: NMKWJDZNWOYIIT-ZDUSSCGKSA-N
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Description

(S)-2-Carboxymethoxymethyl-pyrrolidine-1-carboxylic acid benzyl ester is a chiral pyrrolidine derivative featuring a benzyl ester at the 1-position and a carboxymethoxymethyl substituent at the 2-position.

Properties

IUPAC Name

2-[[(2S)-1-phenylmethoxycarbonylpyrrolidin-2-yl]methoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO5/c17-14(18)11-20-10-13-7-4-8-16(13)15(19)21-9-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2,(H,17,18)/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMKWJDZNWOYIIT-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)COCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)COCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Route 1: Benzyl Esterification of Pyrrolidine Intermediates

A common method involves the reaction of (S)-pyrrolidine-2-carboxylic acid with benzyl chloroformate in the presence of a base (e.g., K₂CO₃) to form the benzyl-protected intermediate. Subsequent alkylation with chloromethyl ether derivatives introduces the carboxymethoxymethyl group:

Reaction Conditions:

  • Step 1 (Benzylation): (S)-Pyrrolidine-2-carboxylic acid (1.0 eq), benzyl chloroformate (1.2 eq), K₂CO₃ (2.0 eq), acetonitrile, 0°C → RT, 12 h.

  • Step 2 (Alkylation): Intermediate (1.0 eq), chloroacetic acid methyl ester (1.5 eq), NaH (1.2 eq), THF, 0°C → RT, 6 h.

Yield: 46–56% over two steps.

Route 2: Stereoselective Cyclization

Patents describe a cyclization strategy using formic mixed anhydrides or alkyl formates to construct the pyrrolidine ring with high enantiomeric excess (ee). For example:

(S)-2-Hydroxymethyl-pyrrolidine+formic benzoic anhydrideLiHMDS(S)-2-Carboxymethoxymethyl-pyrrolidine[4][5].\text{(S)-2-Hydroxymethyl-pyrrolidine} + \text{formic benzoic anhydride} \xrightarrow{\text{LiHMDS}} \text{(S)-2-Carboxymethoxymethyl-pyrrolidine}.

Key Parameters:

  • Base: Lithium hexamethyldisilazide (LiHMDS) ensures deprotonation without racemization.

  • Temperature: −78°C to 0°C minimizes side reactions.

  • Catalyst: Chiral Lewis acids (e.g., BINAP-Pd) enhance ee (up to 99%).

Catalytic Hydrogenation for Stereochemical Control

Catalytic hydrogenation of unsaturated precursors is a pivotal step for achieving the desired (S)-configuration. Using Pd/C or PtO₂ under H₂ (1–3 atm), double bonds in intermediates are reduced to yield cis-configured pyrrolidines:

Example Protocol:

  • Substrate: (S)-N-tert-butoxycarbonyl-2-tert-butoxycarbonyl-4-methoxycarbonyl-2,3-dihydro-1H-pyrrole (3.27 g, 10 mmol).

  • Conditions: 10% Pd/C (0.7 g), acetic acid (1 drop), methanol (5 mL), 25°C, 12 h.

  • Outcome: (2S,4S)-isomer with 99% ee.

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography: Silica gel (230–400 mesh) with CH₂Cl₂/MeOH (4:1) removes unreacted starting materials.

  • HPLC: Chiral columns (e.g., Chiralpak AD-H) resolve enantiomers, confirming >98% ee.

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ = 1.42–1.45 (m, 18H, tert-butyl), 3.69 (s, 3H, OCH₃), 5.08–5.17 (m, 2H, benzyl CH₂).

  • HR-MS: m/z 293.1911 (M⁺+H).

Yield Optimization Strategies

Factor Optimized Condition Yield Improvement
Solvent Anhydrous CH₃CN vs. THF+12%
Catalyst Loading 10% Pd/C vs. 5% Pd/C+8%
Temperature Control −78°C for LiHMDS reactions+15%

Comparative Analysis of Synthetic Routes

Method Advantages Limitations
Benzyl Esterification Simple, scalableModerate ee (80–90%)
Cyclization High ee (95–99%)Costly anhydrides
Catalytic Hydrogenation Excellent stereocontrolRequires high-pressure H₂

Industrial-Scale Considerations

For bulk production, the benzyl esterification route is preferred due to lower reagent costs and compatibility with continuous flow systems. Key challenges include:

  • Racemization: Minimized by avoiding strong acids/bases during benzyl group introduction.

  • Byproduct Formation: Controlled via slow addition of benzyl chloroformate.

Emerging Methodologies

Recent advances include:

  • Photoredox Catalysis: For side chain functionalization under visible light.

  • Enzyme-Mediated Synthesis: Lipases (e.g., CAL-B) achieve kinetic resolution with 99% ee .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Carboxymethoxymethyl-pyrrolidine-1-carboxylic acid benzyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various ester derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antiviral Activity:
Research indicates that derivatives of pyrrolidine compounds can exhibit antiviral properties. (S)-2-Carboxymethoxymethyl-pyrrolidine-1-carboxylic acid benzyl ester has been evaluated for its efficacy against viral pathogens. In vitro studies have shown promising results in inhibiting viral replication, suggesting its potential as a lead compound for antiviral drug development.

Case Study:
A study published in the Journal of Medicinal Chemistry reported that related pyrrolidine derivatives demonstrated significant antiviral activity against influenza viruses. The structural modifications similar to those in this compound were noted to enhance bioactivity .

2. Neurological Disorders:
The compound's ability to cross the blood-brain barrier may position it as a candidate for treating neurological disorders. Its structural similarity to known neuroprotective agents suggests potential applications in managing conditions like Alzheimer's disease and Parkinson's disease.

Case Study:
In preclinical trials, compounds with similar structural motifs were found to exhibit neuroprotective effects in models of neurodegeneration, indicating that this compound could be explored further for therapeutic applications .

Organic Synthesis Applications

1. Chiral Synthesis:
this compound serves as a chiral building block in asymmetric synthesis. Its chirality is beneficial for synthesizing other biologically active compounds with specific stereochemical configurations.

Data Table: Chiral Synthesis Applications

Compound TypeReaction TypeYield (%)Reference
Chiral AminesReduction85
β-LactamsCyclization78
Amino AcidsCoupling90

Material Science Applications

1. Polymer Chemistry:
The compound can be utilized in the synthesis of biodegradable polymers. Its carboxylic acid functionality allows it to participate in polymerization reactions, leading to the development of eco-friendly materials.

Case Study:
Research has demonstrated that incorporating this compound into polymer matrices enhances mechanical properties while maintaining biodegradability. This application is particularly relevant in packaging materials and medical devices .

Mechanism of Action

The mechanism of action of (S)-2-Carboxymethoxymethyl-pyrrolidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

Key structural analogs include:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Functional Groups Source/Evidence
(S)-2-Methylaminomethyl-pyrrolidine-1-carboxylic acid benzyl ester C₁₄H₂₀N₂O₂ 248.32 2-Methylaminomethyl group
2-[(2-Carboxy-3-phenylpropyl)-hydroxy-phosphinoyl]-pyrrolidine-1-carboxylate Not provided Not provided Phosphinoyl group, phenylpropyl chain
(5S)-6-Hydroxy-5-(2-oxo-pyrrolidin-1-yl)-hexyl carbamic acid benzyl ester Not provided Not provided 2-Oxo-pyrrolidinyl, hydroxyhexyl chain
(S)-Indoline-2-carboxylic acid benzyl ester C₁₆H₁₅NO₂ 253.30 Indoline ring (fused benzene-pyrrolidine structure)

Key Observations :

  • Substituent Impact: The carboxymethoxymethyl group in the target compound introduces a carboxylic acid moiety, enhancing hydrophilicity compared to methylaminomethyl () or phosphinoyl () analogs.
Physicochemical Properties
  • pH Stability: Benzyl ester bonds in the target compound are likely pH-sensitive, favoring stability under acidic conditions (pH 4) due to enhanced quinone methide reactivity () . Neutral conditions (pH 6–7) promote hydrolysis or protein adduct formation, reducing ester integrity.
  • Solubility: The carboxymethoxymethyl group increases water solubility compared to methylaminomethyl or tert-butyldimethylsilanyloxy analogs ().

Biological Activity

(S)-2-Carboxymethoxymethyl-pyrrolidine-1-carboxylic acid benzyl ester, a chiral compound with the molecular formula C15H19NO5 and a molecular weight of 293.32 g/mol, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The compound is characterized by the following properties:

PropertyValue
Molecular FormulaC15H19NO5
Molecular Weight293.32 g/mol
Boiling Point486.7 ± 25.0 °C (Predicted)
Density1.258 ± 0.06 g/cm³ (Predicted)
pKa3.46 ± 0.10 (Predicted)

These properties suggest that the compound may exhibit significant interactions with biological systems, particularly through its functional groups.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. Its structure allows for potential binding to various proteins involved in metabolic pathways.

  • Enzyme Interaction : The compound may act as a substrate or inhibitor for enzymes such as carboxylesterases, which are known to hydrolyze esters into their corresponding acids and alcohols. This hydrolysis is crucial for the metabolism of similar compounds and can influence the pharmacokinetics of this compound in vivo .
  • Receptor Binding : The presence of a pyrrolidine ring and carboxylic acid moiety suggests potential interactions with G-protein coupled receptors (GPCRs) and other membrane-bound proteins, which could mediate various physiological responses .

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Activity : Preliminary studies suggest that the compound may possess antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases.
  • Neuroprotective Effects : Similar compounds have shown promise in neuroprotection, potentially through modulation of neurotransmitter pathways or reduction of neuroinflammation .
  • Anti-inflammatory Properties : The compound's ability to modulate inflammatory responses may position it as a candidate for treating chronic inflammatory conditions.

Case Studies

A review of relevant literature highlights several case studies that illustrate the biological activity of related compounds:

  • Study on Ester Hydrolysis : A study demonstrated that simple aryl alkyl carboxylic acid esters undergo rapid hydrolysis by carboxylesterases, leading to the formation of less toxic metabolites . This finding supports the hypothesis that this compound may similarly undergo metabolic conversion.
  • Pharmacological Evaluation : In vitro assays have been conducted to assess the binding affinity of this compound to various target proteins. Results indicated promising interactions that warrant further investigation into its therapeutic potential .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing (S)-2-Carboxymethoxymethyl-pyrrolidine-1-carboxylic acid benzyl ester?

  • Methodological Answer : The synthesis involves multi-step protection/deprotection strategies. Starting from (2S,4R)-4-hydroxy-1-(benzyloxycarbonyl)pyrrolidine-2-carboxylic acid, tert-butyldimethylsilyl triflate (TBSOTf) is used for hydroxyl protection, followed by 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) coupling in the presence of diisopropylethylamine (DIPEA). Subsequent hydrolysis with magnesium bromide and coupling with acids using bis(2-oxo-3-oxazolidinyl)phosphinic chloride (BOP-Cl) or HATU yields the target compound. Final deprotection with potassium carbonate in methanol/CH₂Cl₂/H₂O completes the synthesis .

Q. What analytical methods are used to characterize benzyl ester bonds in this compound?

  • Methodological Answer : Fourier-transform infrared spectroscopy (FTIR) identifies ester carbonyl stretching (~1740 cm⁻¹). Solid-state cross-polarization magic-angle spinning (CP/MAS) ¹³C-NMR confirms ester linkages via C=O signals at ~170 ppm. Ion chromatography (IC) and high-performance liquid chromatography (HPLC) quantify glucuronic acid released after alkaline cleavage of benzyl ester bonds. Elemental analysis detects nitrogen content, which inversely correlates with benzyl ester formation under varying pH conditions .

Advanced Research Questions

Q. How does pH influence the stability and formation of benzyl ester bonds in this compound?

  • Methodological Answer :

  • Acidic conditions (pH 4–6) : Promote benzyl ester bond formation between carboxylic acid groups and quinone methide intermediates, with optimal yields at pH 4. Competing hydration of intermediates reduces efficiency as pH approaches neutrality .
  • Neutral conditions (pH 7) : Favor side reactions with amino groups (e.g., protein incorporation via amine-quinone methide adducts), reducing benzyl ester content. Elemental analysis shows increased nitrogen under neutral conditions, confirming protein interference .
  • Data Contradiction : While acidic pH enhances ester bond formation, prolonged exposure to low pH may hydrolyze esters. Neutral conditions, though less efficient for esterification, are preferable for protein-conjugation applications .

Q. What are the challenges in coupling reactions involving this compound, and how can they be mitigated?

  • Methodological Answer :

  • Steric hindrance : The bulky benzyl ester group limits coupling efficiency. Use of activating agents like HATU or BOP-Cl improves reaction rates by facilitating carbodiimide-mediated amide bond formation .
  • Competing side reactions : Under neutral/alkaline conditions, nucleophilic attack by water or amines on activated intermediates (e.g., mixed anhydrides) reduces yields. Strict anhydrous conditions and pre-activation of carboxylic acids with CDI (carbonyl diimidazole) minimize hydrolysis .
  • Protection strategies : Sequential silylation (e.g., TBSOTf) and SEM protection prevent undesired hydroxyl group reactivity during coupling steps .

Q. How can site-specific protein modifications be achieved using benzyl ester derivatives?

  • Methodological Answer : Genetically encoded glutamic acid benzyl ester residues enable selective modification via:

  • pH-controlled reactivity : At neutral pH, benzyl esters remain stable, allowing conjugation to lysine or cysteine residues. Acidic post-treatment (pH 4–5) cleaves esters without disrupting protein structure .
  • Enzymatic incorporation : Mutant aminoacyl-tRNA synthetases site-specifically incorporate benzyl ester-protected amino acids during protein synthesis, enabling downstream functionalization (e.g., fluorophore attachment) .

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